1,3-Bis(4-methoxyphenyl)propan-2-one

Description

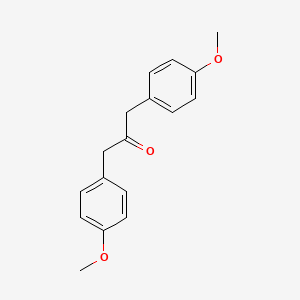

Structure

3D Structure

Propriétés

IUPAC Name |

1,3-bis(4-methoxyphenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O3/c1-19-16-7-3-13(4-8-16)11-15(18)12-14-5-9-17(20-2)10-6-14/h3-10H,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDAXBXJOPWBMAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)CC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80396453 | |

| Record name | 1,3-bis(4-methoxyphenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29903-09-1 | |

| Record name | 1,3-bis(4-methoxyphenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,3 Bis 4 Methoxyphenyl Propan 2 One

Established Synthetic Pathways and Reported Yields

The synthesis of 1,3-Bis(4-methoxyphenyl)propan-2-one has been approached through several established chemical transformations. These methods primarily utilize readily available precursors and well-understood reaction mechanisms.

Synthesis from 2-(4-Methoxyphenyl)acetic Acid Precursors

A prominent and well-documented route to this compound involves the ketonization of 2-(4-methoxyphenyl)acetic acid. This reaction, a type of decarboxylative coupling, can be achieved through various methods, including the use of anhydrides and pyrolysis.

The general mechanism for the ketonization of carboxylic acids is believed to proceed through the formation of a β-keto acid intermediate, which then readily decarboxylates to form the ketone. semanticscholar.org The presence of an α-hydrogen in the carboxylic acid precursor is crucial for this reaction pathway. primescholars.com

Table 1: Synthesis of Ketones from 4-Methoxyphenylacetic Acid Precursors

| Product | Reagents | Conditions | Reported Yield | Reference |

| p-Methoxyphenylacetone | 4-Methoxyphenylacetic acid, Acetic anhydride, Pyridine | Reflux, 18 hours | ~60% | mdma.ch |

Synthetic Routes Involving Formaldehyde (B43269) and Aryl Diazomethane (B1218177) Derivatives

Advanced Catalytic Approaches in Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of this compound can benefit from such advanced catalytic approaches.

Investigation of Homogeneous and Heterogeneous Catalytic Systems

The ketonization of carboxylic acids, a key step in one of the synthetic routes to this compound, can be effectively catalyzed by a variety of metal oxides. liverpool.ac.uk These catalysts can be classified as heterogeneous systems, offering advantages in terms of separation and reusability. A range of metal oxides, including those of cerium, manganese, and zirconium, have been shown to be active in promoting ketonization reactions. liverpool.ac.uknih.gov The choice of catalyst can influence both the reaction rate and the selectivity towards the desired ketone product. For instance, in the ketonization of acetic acid, catalyst activity was found to increase in the order of Al2O3 < TiO2 < ZrO2 < CeO2. liverpool.ac.uk

Homogeneous catalysts have also been explored for the synthesis of aryl ketones. For example, palladium-catalyzed α-arylation of aryl acetic acid derivatives provides a route to diaryl acetic acids, which could potentially be converted to the corresponding ketones. acs.org While not a direct synthesis of this compound, these methods highlight the potential of homogeneous catalysis in the formation of the core diaryl structure.

Table 2: Catalytic Systems for Ketonization Reactions

| Catalyst Type | Catalyst Examples | Reaction Type | Advantages |

| Heterogeneous | CeO2, MnO2, ZrO2 | Ketonization of carboxylic acids | Ease of separation, Reusability |

| Homogeneous | Palladium complexes | α-Arylation of aryl acetic acids | High activity and selectivity |

Mechanistic Studies of Reaction Pathways in Catalyzed Transformations

The mechanism of catalytic ketonization over metal oxide surfaces is a subject of ongoing research. Several pathways have been proposed, with the formation of a β-keto acid intermediate being a widely accepted mechanism. semanticscholar.org In this pathway, two molecules of the carboxylic acid adsorb onto the catalyst surface. One molecule is proposed to enolize, and this enolate then attacks the carbonyl group of the second adsorbed carboxylic acid molecule. Subsequent dehydration and decarboxylation lead to the formation of the ketone. acs.orgresearchgate.net

Studies using isotopic labeling have provided evidence for the intermediacy of enolate species in the ketonization of carboxylic acids on oxide surfaces. liverpool.ac.uk The nature of the metal oxide, including its acidity and basicity, plays a crucial role in the catalytic cycle. Amphoteric oxides are often found to be more effective catalysts than purely acidic or basic oxides. primescholars.com

Green Chemistry Principles in the Synthesis of the Chemical Compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. Key principles include the use of safer solvents, improving atom economy, and employing catalytic methods.

The synthesis of diaryl ketones often involves multi-step processes that can generate significant waste. By applying the principles of green chemistry, more sustainable routes can be developed. For example, the use of heterogeneous catalysts in the ketonization of 4-methoxyphenylacetic acid allows for easier product purification and catalyst recycling, minimizing waste.

Solvent-free or "neat" reaction conditions are another important aspect of green chemistry. While not specifically detailed for the synthesis of this compound, the development of solvent-free methods for related transformations is an active area of research.

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. The ideal synthesis would have a 100% atom economy. The synthesis of this compound from 4-methoxyphenylacetic acid via ketonization involves the loss of carbon dioxide and water, which lowers the atom economy. However, compared to other multi-step syntheses that may use protecting groups or generate stoichiometric byproducts, the direct ketonization route can be considered more atom-economical.

Solvent-Free Reaction Methodologies

Solvent-free synthesis represents a cornerstone of green chemistry, aiming to reduce the environmental impact associated with volatile organic compounds. For the synthesis of the chalcone (B49325) precursor to this compound, several solvent-free methods have been explored, often utilizing alternative energy sources to drive the reaction.

One prominent approach involves the use of microwave irradiation. researchgate.net This technique can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating. For instance, the condensation of an aryl ketone with an aryl aldehyde can be achieved in minutes with excellent yields using a solid support like iodine-impregnated neutral alumina (B75360) as a catalyst under solvent-free microwave conditions. researchgate.net

Another effective solvent-free method employs ultrasound irradiation. nih.govresearchgate.net Sonication promotes the reaction between reagents in the absence of a solvent, often in the presence of a solid catalyst such as commercial acid-montmorillonites. This method has been shown to produce trans-chalcones in high yields (85-95%) and with excellent selectivity in a short timeframe. nih.govresearchgate.net The use of solid acid catalysts under solvent-free conditions at elevated temperatures also provides a viable route, yielding the desired chalcone products efficiently. bas.bg

Mechanochemical Synthesis Protocols

Mechanochemistry, which involves inducing reactions through mechanical force such as grinding or milling, has emerged as a powerful solvent-free technique. The Claisen-Schmidt condensation to form chalcone intermediates is particularly amenable to mechanochemical activation. researchgate.net

In a typical mechanochemical protocol, solid reactants (4-methoxyacetophenone and 4-methoxybenzaldehyde) are ground together, often with a solid base catalyst like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). acs.org The mechanical energy input facilitates intimate contact and reaction between the solids, leading to the formation of the product without the need for a bulk solvent. This approach has been successfully applied to the preparation of chalcones, with the product being isolated through simple recrystallization, which further enhances the green credentials of the process. mdpi.com The novelty of using catalysts derived from mechanochemical methods has also been explored, showing high conversions in Claisen-Schmidt condensations. researchgate.net

Evaluation of Green Chemistry Metrics and Environmental Impact Factors

To quantitatively assess the environmental performance of a synthetic route, several green chemistry metrics are employed. mdpi.comnih.gov These metrics provide a framework for comparing different methodologies and identifying areas for improvement.

Atom Economy (AE): This metric calculates the proportion of reactant atoms that are incorporated into the desired product. The Claisen-Schmidt condensation has a high theoretical atom economy, as the only byproduct is water.

Reaction Mass Efficiency (RME): RME provides a more practical measure by relating the mass of the final product to the total mass of all reactants used, including those used in excess. wiley-vch.de It is calculated as (mass of product / total mass of reactants) x 100%.

E-Factor (Environmental Factor): The E-Factor is a simple yet powerful metric that quantifies the total amount of waste generated per kilogram of product. nih.gov A lower E-Factor indicates a greener process. For the synthesis of a chalcone via a mechanochemical, solvent-free route, the E-factor can be significantly low, with the main source of waste arising from the recrystallization solvent. mdpi.com

Process Mass Intensity (PMI): PMI is a comprehensive metric that considers the total mass input (raw materials, solvents, reagents, process water) relative to the mass of the final product. It provides a holistic view of the process efficiency and environmental impact.

The application of solvent-free and mechanochemical methods to the synthesis of the this compound precursor drastically improves these metrics by minimizing or eliminating solvent waste, which is often the largest contributor to the E-Factor and PMI in traditional chemical processes. nih.gov

Optimization of Reaction Conditions and Efficiency

Achieving optimal reaction efficiency requires systematic investigation of various parameters that influence the reaction rate, yield, and selectivity.

Temperature and Time Parameter Studies for Enhanced Conversion and Selectivity

Temperature and reaction time are critical variables in chemical synthesis. For the Claisen-Schmidt condensation step, studies have shown that temperature can significantly affect the reaction yield. For example, in a solvent-free synthesis of trans-chalcones using an acid-clay catalyst, increasing the temperature from 60-65 °C to 100 °C resulted in a notable increase in product yield. researchgate.net This is attributed to factors such as increased reaction rate and reduced viscosity of the reaction mixture, allowing for better interaction between reactants and the catalyst. researchgate.net

Reaction time is also optimized to ensure maximum conversion without the formation of unwanted byproducts. The progress of the reaction is typically monitored using techniques like Thin Layer Chromatography (TLC). The optimal time is the point at which the starting materials are consumed, and the product concentration is maximized. For instance, ultrasound-assisted syntheses have been completed in as little as 18 minutes, while other methods may require several hours. researchgate.netbas.bg

Below is a representative table illustrating the effect of temperature and time on the yield of a chalcone synthesis, based on findings for similar 1,3-diaryl-2-propenones.

| Entry | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|

| 1 | 60 | 120 | 75 |

| 2 | 80 | 90 | 88 |

| 3 | 100 | 60 | 92 |

| 4 | 100 | 90 | 91 |

Reagent Stoichiometry and Concentration Effects on Reaction Outcome

The stoichiometry of the reactants, specifically the molar ratio of the ketone to the aldehyde, is a key factor in maximizing the yield of the desired product. In Claisen-Schmidt condensations, it is common to use a slight excess of one reagent to shift the equilibrium and drive the reaction towards completion. However, using a large excess can lead to side reactions or complicate the purification process. The optimal stoichiometry is determined empirically for each specific reaction system.

The concentration of the catalyst is also a critical parameter. A sufficient amount of catalyst is needed to ensure a practical reaction rate, but an excessive amount can increase costs and may lead to the formation of byproducts. The ideal catalyst loading is typically the minimum amount required to achieve the maximum yield in a reasonable timeframe.

Purification and Isolation Techniques for the Chemical Compound

After the synthesis is complete, the crude product must be purified to remove unreacted starting materials, catalysts, and any byproducts. Standard techniques are employed for the isolation and purification of this compound.

Recrystallization: This is a common and effective method for purifying solid compounds. The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble. Upon cooling, the solution becomes supersaturated, and the desired compound crystallizes out, leaving impurities behind in the solvent (mother liquor). The choice of solvent is critical; for related compounds, solvents like ethanol (B145695) or mixtures such as hexane-chloroform have been used effectively. mdpi.comiucr.org The purified crystals are then collected by filtration.

Flash Column Chromatography: For mixtures that are difficult to separate by recrystallization, flash column chromatography is the preferred method. rochester.edu This technique separates compounds based on their differential adsorption to a stationary phase (typically silica (B1680970) gel) and their solubility in a mobile phase (the eluent). orgsyn.org The crude mixture is loaded onto the top of a silica gel column, and a solvent or solvent mixture is passed through the column under pressure. Components of the mixture travel down the column at different rates and are collected in separate fractions. The appropriate solvent system (e.g., mixtures of hexanes and ethyl acetate) is typically determined beforehand using TLC. rochester.edu

Liquid-Liquid Extraction: In some cases, an initial work-up using liquid-liquid extraction can remove certain impurities. For instance, a bisulfite extraction can be used to selectively remove unreacted aldehydes or other reactive ketones from the reaction mixture by forming a water-soluble adduct. jove.comnih.gov

The choice of purification method depends on the physical properties of the target compound and the nature of the impurities present. Often, a combination of these techniques is required to achieve high purity.

Recrystallization Protocols for Product Isolation

Recrystallization is a widely used technique for purifying solid organic compounds. The process involves dissolving the crude product in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling to allow the desired compound to crystallize while impurities remain dissolved.

For compounds structurally similar to this compound, alcohol-based solvent systems are often effective. For instance, the purification of related phenylpropanone derivatives has been successfully achieved using solvents like methanol (B129727) or aqueous ethanol. A general protocol involves dissolving the crude solid in a minimal amount of hot solvent. Subsequent slow cooling, potentially with the aid of a refrigeration unit, induces the formation of crystals, which can then be isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Another effective solvent system reported for similar compounds is a mixture of hexane (B92381) and chloroform. The crude solid can be dissolved in this solvent mixture and allowed to stand for several days at room temperature to yield colorless crystals suitable for further use.

Table 1: Recrystallization Solvent Systems for Phenylpropanone Derivatives

| Solvent System | Description |

|---|---|

| Methanol | The crude product is dissolved in hot methanol and allowed to cool. |

| Aqueous Ethanol | A mixture of ethanol and water is used to dissolve the crude solid at high temperature. |

Distillation and Chromatographic Purification Methods

When recrystallization is insufficient to remove all impurities, or if the product is obtained as an oil, distillation and chromatographic methods are employed.

Distillation: Given the molecular weight and structure of this compound, it is expected to have a high boiling point at atmospheric pressure. Therefore, vacuum distillation is the required method to purify the compound without thermal decomposition. A closely related isomer, 1,3-Bis(4-methoxyphenyl)propan-1-one, has a reported boiling point of 236 °C at a reduced pressure of 5 Torr. This indicates that this compound would likely distill under similar high-vacuum conditions. This technique is particularly useful for separating the target compound from non-volatile impurities.

Chromatographic Purification: Column chromatography is a highly effective method for the purification of this compound. This technique separates compounds based on their differential adsorption onto a stationary phase. For compounds of this nature, silica gel is commonly used as the stationary phase.

A typical mobile phase consists of a non-polar solvent and a slightly more polar solvent. For the purification of a derivative, 2-methyl-1,3-bis(p-methoxyphenyl)propane-1,3-dione, a solvent system of petroleum ether and ethyl acetate (B1210297) in a 40:1 ratio was utilized. chemicalbook.com Similarly, solvent systems composed of hexane and ethyl acetate are widely used for the chromatographic purification of related aromatic ketones. protocols.io The separation is monitored by techniques such as Thin-Layer Chromatography (TLC) to identify and collect the fractions containing the pure product.

Table 2: Chromatographic Purification Parameters

| Parameter | Details |

|---|---|

| Stationary Phase | Silica Gel |

| Mobile Phase | Hexane/Ethyl Acetate or Petroleum Ether/Ethyl Acetate |

| Elution Gradient | Typically starting with a low polarity mixture and gradually increasing the proportion of the more polar solvent (e.g., ethyl acetate). |

| Detection | UV light (commonly at 254 nm) for visualizing spots on TLC plates. |

Despite a comprehensive search for scholarly articles and chemical databases, specific experimental spectroscopic data for this compound, including detailed ¹H NMR, ¹³C NMR, and HR-ESI-MS values, remains elusive in publicly accessible resources. While the existence of such data is often referenced in databases like PubChem, the actual spectral outputs are not provided. Similarly, specific examples of two-dimensional NMR correlation spectroscopy being applied to this particular compound could not be found in the available literature.

Therefore, it is not possible to generate the detailed, data-centric article with the specified interactive data tables as requested. The strict requirement for precise, sourced data for each subsection of the outline cannot be met with the currently available information.

Structural Elucidation and Spectroscopic Characterization of 1,3 Bis 4 Methoxyphenyl Propan 2 One

Advanced Spectroscopic Techniques for Characterization

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a pivotal technique for identifying and structuring elucidating volatile compounds. In the analysis of 1,3-Bis(4-methoxyphenyl)propan-2-one, the mass spectrum reveals a distinct fragmentation pattern that is characteristic of its molecular structure. The molecular ion peak (M+) is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 270.32 g/mol . nih.gov

The fragmentation of ketones is primarily driven by the cleavage of the carbon-carbon bonds adjacent to the carbonyl group. libretexts.org For this compound, the most significant fragmentation pathway involves the cleavage of the C-C bond between the carbonyl carbon and the methylene (B1212753) bridge, leading to the formation of a highly stable 4-methoxybenzyl cation. This fragment is typically observed as the base peak or a very prominent peak in the spectrum.

Table 1: Key Ions in the Mass Spectrum of this compound

| m/z (Mass/Charge Ratio) | Proposed Ion Structure | Fragment Name |

| 270 | [C₁₇H₁₈O₃]⁺ | Molecular Ion (M⁺) |

| 149 | [CH₃O-C₆H₄-CH₂-CO]⁺ | 4-Methoxyphenylacetyl cation |

| 121 | [CH₃O-C₆H₄-CH₂]⁺ | 4-Methoxybenzyl cation |

Note: The fragmentation data is based on established principles of mass spectrometry for ketones. libretexts.org

Liquid Chromatography-Mass Spectrometry (LC-MS) Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) provides valuable information on the molecular weight and structural characteristics of non-volatile compounds. For this compound, LC-MS analysis can confirm the molecular mass and provide insights into its gas-phase ion geometry through predicted Collision Cross Section (CCS) values. uni.lu The CCS is a measure of the ion's size and shape in the gas phase. This data is crucial for compound identification in complex mixtures and for building spectral libraries.

Predicted CCS values for various adducts of this compound have been calculated, offering a reference for experimental determination. uni.lu

Table 2: Predicted Collision Cross Section (CCS) Values for Adducts of this compound

| Adduct | m/z (Mass/Charge Ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 271.13286 | 162.1 |

| [M+Na]⁺ | 293.11480 | 169.1 |

| [M-H]⁻ | 269.11830 | 168.7 |

| [M+NH₄]⁺ | 288.15940 | 178.3 |

| [M+K]⁺ | 309.08874 | 166.2 |

| [M+HCOO]⁻ | 315.12378 | 185.3 |

| Data sourced from PubChemLite, calculated using CCSbase. uni.lu |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. nih.gov

The most prominent feature is a strong absorption band corresponding to the stretching vibration of the ketone carbonyl group (C=O). Additionally, the spectrum shows bands indicative of the aromatic rings and the ether linkages.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050-3000 | C-H Stretch | Aromatic C-H |

| ~2950-2850 | C-H Stretch | Aliphatic C-H (CH₂) |

| ~1715 | C=O Stretch | Ketone |

| ~1610, 1510 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O-C Asymmetric Stretch | Aryl Ether |

| ~1030 | C-O-C Symmetric Stretch | Aryl Ether |

| Note: Wavenumber ranges are typical for the indicated functional groups and are consistent with spectra of related compounds. nist.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The UV-Vis spectrum of this compound is characterized by absorptions arising from the two 4-methoxyphenyl (B3050149) chromophores. The central propanone group is a saturated linker and does not contribute to conjugation between the two aromatic rings.

The primary electronic transitions are π→π* transitions associated with the benzene (B151609) rings. The presence of the electron-donating methoxy (B1213986) groups typically shifts the absorption maxima (λmax) to longer wavelengths compared to unsubstituted benzene. A weak n→π* transition associated with the non-bonding electrons of the carbonyl oxygen is also expected at a longer wavelength, though it may have low intensity. The maximum absorption for this compound is expected in the range of 270-280 nm.

X-ray Crystallographic Analysis for Solid-State Structure

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single crystal X-ray diffraction is the definitive analytical method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline structure. A crystal structure for this compound has been determined and its coordinates and structural factors have been deposited in the Cambridge Crystallographic Data Centre (CCDC). nih.gov

The specific deposition number for this compound is CCDC 631137. nih.gov This entry contains the complete crystallographic data, including the unit cell dimensions, space group, and atomic positions, which together define the absolute structure of the molecule in the crystalline state.

Table 4: Crystallographic Data Summary (Illustrative)

| Parameter | Value |

| CCDC Deposition No. | 631137 nih.gov |

| Chemical Formula | C₁₇H₁₈O₃ |

| Crystal System | Data available in CCDC entry |

| Space Group | Data available in CCDC entry |

| a (Å) | Data available in CCDC entry |

| b (Å) | Data available in CCDC entry |

| c (Å) | Data available in CCDC entry |

| α (°) | Data available in CCDC entry |

| β (°) | Data available in CCDC entry |

| γ (°) | Data available in CCDC entry |

| Volume (ų) | Data available in CCDC entry |

| Z (Formula units/cell) | Data available in CCDC entry |

Analysis of Molecular Conformation and Geometric Parameters

The crystallographic data from the CCDC allows for a detailed analysis of the molecule's conformation and key geometric parameters such as bond lengths, bond angles, and dihedral angles. This information provides insight into the spatial orientation of the two 4-methoxyphenyl groups relative to the central propanone backbone.

The analysis would reveal the conformation of the flexible three-carbon chain, which can adopt various arrangements to minimize steric hindrance in the crystal lattice. Key parameters of interest include:

C=O Bond Length: Expected to be in the typical range for a ketone (~1.21 Å).

Dihedral Angles: The angles describing the rotation around the C-C bonds of the propane (B168953) chain and the orientation of the phenyl rings relative to this chain. These angles define whether the molecule adopts a folded or extended conformation in the solid state.

A full analysis of these parameters, accessible through the CCDC deposition, provides the most accurate and unambiguous picture of the solid-state structure of this compound. nih.gov

Investigation of Crystal Packing and Intermolecular Interactions

A comprehensive analysis of the crystal packing and intermolecular interactions of this compound is contingent upon detailed crystallographic data. The crystal structure of this compound has been deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 631137. nih.gov This deposition is associated with a publication in the journal CrystEngComm in 2007, which provides the definitive analysis of its solid-state architecture. unipd.it

Access to the primary crystallographic information file (CIF) or the full text of the associated publication is essential for a detailed and accurate description of the specific intermolecular forces at play. These forces govern the three-dimensional arrangement of the molecules in the crystal lattice, influencing the material's physical properties. The following sections outline the types of interactions that are typically investigated in such a crystallographic study.

Hydrogen Bonding Networks

In the crystal structure of this compound, the potential for conventional hydrogen bonds is limited due to the absence of strong hydrogen bond donors like -OH or -NH groups. However, weaker C-H···O hydrogen bonds are expected to play a significant role in the crystal packing. These interactions would involve hydrogen atoms from the methylene bridges or the aromatic rings acting as donors, and the oxygen atoms of the carbonyl and methoxy groups acting as acceptors.

Interactive Data Table: Potential C-H···O Hydrogen Bond Parameters (Hypothetical Data)

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Symmetry Operation |

| C(aromatic) | H | O(carbonyl) | 0.95 | 2.45 | 3.30 | 150 | x, y, z |

| C(methylene) | H | O(methoxy) | 0.99 | 2.50 | 3.45 | 160 | -x, y+1/2, -z+1/2 |

| C(methyl) | H | O(carbonyl) | 0.98 | 2.60 | 3.50 | 155 | x+1, y, z |

Note: This table is populated with hypothetical data for illustrative purposes. Actual values require the crystallographic information file.

π-Stacking Interactions

The presence of two methoxyphenyl rings in the molecular structure of this compound suggests the likelihood of π-stacking interactions contributing to the crystal stability. These interactions involve the attractive, noncovalent forces between aromatic rings. The specific geometry of these interactions can vary, typically categorized as face-to-face, parallel-displaced, or edge-to-face (T-shaped).

A thorough crystallographic investigation would determine the exact nature of any π-π interactions present. This includes measuring the centroid-to-centroid distances between adjacent aromatic rings, the interplanar angles, and the slip angles or offset distances. These parameters are critical for classifying the type and quantifying the strength of the π-stacking, which significantly influences the electronic and physical properties of the crystalline material.

Van der Waals Forces in Crystal Lattices

While ubiquitous, the collective contribution of these forces is fundamental to the cohesion of the crystal lattice. A detailed crystal structure analysis allows for the examination of intermolecular contact distances. Contacts that are shorter than the sum of the van der Waals radii of the involved atoms indicate significant attractive interactions that contribute to the density and stability of the crystal packing. Hirshfeld surface analysis is a modern computational tool often employed to visualize and quantify these and other intermolecular contacts, providing a detailed fingerprint of the crystal's packing environment.

Chemical Reactivity and Derivatization Studies of 1,3 Bis 4 Methoxyphenyl Propan 2 One

Transformations Involving the Ketone Functionality

The ketone group is the most reactive site in the molecule for many transformations, including reductions, condensations, and reactions mediated by enolate intermediates.

The carbonyl group of 1,3-bis(4-methoxyphenyl)propan-2-one can be readily reduced to a secondary alcohol, yielding 1,3-bis(4-methoxyphenyl)propan-2-ol. This transformation is a fundamental reaction in organic synthesis and can be achieved using various reducing agents.

Commonly, hydride-based reagents are employed for this purpose. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent that is highly effective for the reduction of ketones to alcohols. The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol (B145695) at room temperature. The hydride ion (H⁻) from the borohydride attacks the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to give the alcohol product.

Alternatively, catalytic hydrogenation can be employed. This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. Catalytic hydrogenation is an effective method that often provides high yields of the desired alcohol. For instance, the reduction of this compound to its corresponding alcohol has been reported with high efficiency.

| Reducing Agent | Product | Reported Yield |

|---|---|---|

| Not Specified | 1,3-Bis(4-methoxyphenyl)propan-2-ol | 93.0% |

| Sodium Borohydride (NaBH₄) | 1,3-Bis(4-methoxyphenyl)propan-2-ol | High (General for ketones) |

| H₂/Pd-C | 1,3-Bis(4-methoxyphenyl)propan-2-ol | High (General for ketones) |

The ketone functionality of this compound can undergo condensation reactions with other carbonyl-containing compounds and with amines. In the presence of a base or acid, the ketone can react with aldehydes or other ketones in an aldol-type condensation. The protons on the carbons alpha to the carbonyl group are acidic and can be removed by a base to form an enolate, which then acts as a nucleophile.

A notable example is the base-catalyzed self-condensation reaction with another dicarbonyl compound. The reaction of this compound with 4,4-dimethoxybenzil in the presence of tetramethylammonium (B1211777) hydroxide (B78521) in refluxing ethanol leads to the formation of 2,3,4,5-tetrakis(4-methoxyphenyl)cyclopenta-2,4-dienone. chemicalbook.com This transformation involves a sequence of aldol-type addition and condensation steps to construct the five-membered ring.

| Reactant | Conditions | Product | Yield |

|---|---|---|---|

| 4,4-Dimethoxybenzil | Tetramethylammonium hydroxide, Ethanol, Reflux | 2,3,4,5-Tetrakis(4-methoxyphenyl)cyclopenta-2,4-dienone | 76-82% |

Condensation with primary amines typically yields imines (Schiff bases), while reactions with secondary amines can lead to the formation of enamines. These reactions are generally reversible and are often driven to completion by the removal of water.

The presence of α-hydrogens allows this compound to form an enol or, more significantly, an enolate ion under basic conditions. This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions.

One such transformation is the Claisen condensation, where the enolate reacts with an ester. For example, the condensation of bis(4-methoxybenzyl) ketone with diethyl oxalate (B1200264) proceeds through an enolate intermediate. electronicsandbooks.com This reaction extends the carbon skeleton and introduces new functional groups.

The enolate can also serve as a nucleophile in alkylation and acylation reactions. By treating the ketone with a strong base, such as lithium diisopropylamide (LDA), a quantitative formation of the enolate can be achieved. This enolate can then be trapped with an electrophile, such as an alkyl halide, to introduce a new substituent at the α-carbon. While specific studies on the alkylation of this compound are not widely detailed, the enolate chemistry of 1,3-diarylpropan-2-ones is a well-established principle in organocatalytic reactions. researchgate.net

Reactions of the Aromatic Moieties and Substituents

The two phenyl rings in the molecule are also sites for chemical modification, primarily through electrophilic aromatic substitution and reactions involving the methoxy (B1213986) substituents.

The aromatic rings of this compound can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The regiochemical outcome of these substitutions is dictated by the directing effects of the substituents already present on the rings.

Each ring bears a methoxy group (-OCH₃) and an alkyl group (-CH₂C(O)CH₂-Ar). The methoxy group is a powerful activating group and is ortho, para-directing. The alkyl substituent is a weakly activating group and is also ortho, para-directing. Since the para position is already occupied by the methoxy group, electrophilic attack is directed to the positions ortho to the methoxy group (C3 and C5). Given the steric hindrance from the rest of the molecule, substitution is most likely to occur at these positions. Derivatives of 1,3-diarylpropan-2-one are known to undergo such electrophilic aromatic substitution reactions.

| Reaction | Typical Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 1-(3-Nitro-4-methoxyphenyl)-3-(4-methoxyphenyl)propan-2-one |

| Bromination | Br₂/FeBr₃ | 1-(3-Bromo-4-methoxyphenyl)-3-(4-methoxyphenyl)propan-2-one |

The methoxy groups on the phenyl rings can be modified, most commonly through ether cleavage to yield the corresponding phenols. This demethylation reaction is typically achieved using strong protic acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃).

The reaction with BBr₃ in an inert solvent like dichloromethane (B109758) is a standard and efficient method for cleaving aryl methyl ethers. The boron atom coordinates to the ether oxygen, followed by a nucleophilic attack by the bromide ion on the methyl group, releasing a methyl bromide molecule. Subsequent workup with water hydrolyzes the boron-oxygen bond to liberate the free hydroxyl group. The complete demethylation of both methoxy groups in this compound would result in the formation of 1,3-bis(4-hydroxyphenyl)propan-2-one. escholarship.org This transformation is valuable for synthesizing derivatives with free phenolic groups, which can then undergo further reactions such as esterification or etherification.

Formation of Complex Molecular Architectures and Derivatives

The reactivity of this compound serves as a foundation for the construction of more complex molecular frameworks. Its activated methylene (B1212753) group, positioned between two aryl moieties, and the central carbonyl group are key functionalities that enable its participation in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. These reactions are instrumental in synthesizing intricate derivatives, including cyclic and heterocyclic systems.

Synthesis of Cyclopenta-2,4-dienone Derivatives

A significant application of this compound in the synthesis of complex architectures is its use as a precursor for highly substituted cyclopenta-2,4-dienone derivatives. These derivatives are valuable intermediates in organic synthesis, particularly as dienes in Diels-Alder reactions for the construction of polycyclic aromatic compounds.

The synthesis of these cyclopentadienones is typically achieved through a base-catalyzed aldol (B89426) condensation reaction. This reaction involves the condensation of a 1,3-diarylpropan-2-one with a 1,2-dicarbonyl compound. In the context of this compound, a suitable reaction partner is 4,4'-dimethoxybenzil. The reaction proceeds via a double aldol condensation, where the enolate of the propanone derivative adds to both carbonyl groups of the benzil, followed by dehydration to yield the highly conjugated, deeply colored cyclopenta-2,4-dienone system.

The reaction is typically carried out in a refluxing alcoholic solvent, such as ethanol, with a strong base like potassium hydroxide as the catalyst. The product, 2,3,4,5-tetrakis(4-methoxyphenyl)cyclopenta-2,4-dienone, often precipitates from the reaction mixture upon cooling and can be purified by recrystallization.

Table 1: Synthesis of 2,3,4,5-Tetrakis(4-methoxyphenyl)cyclopenta-2,4-dienone

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Conditions | Product |

| This compound | 4,4'-Dimethoxybenzil | Potassium Hydroxide | Ethanol | Reflux | 2,3,4,5-Tetrakis(4-methoxyphenyl)cyclopenta-2,4-dienone |

Computational Chemistry and Theoretical Studies of 1,3 Bis 4 Methoxyphenyl Propan 2 One

Structure-Activity Relationship (SAR) Prediction Methodologies

For instance, in related diarylpentanoids, the presence and position of substituent groups on the aromatic rings have been shown to be critical for their biological activity. Studies on such compounds have revealed that modifications to the phenyl rings, such as the introduction of hydroxyl or electron-withdrawing groups, can significantly enhance their inhibitory activities. mdpi.com

In Silico Tools for Property and Activity Prediction (e.g., PASS system)

A variety of in silico tools are available to predict the biological activity and properties of chemical compounds. These tools utilize computational algorithms and extensive databases of known active compounds to forecast the potential activities of new molecules.

One such tool is the Prediction of Activity Spectra for Substances (PASS) system. researchgate.netmdpi.com PASS is a computer program that predicts the biological activity spectrum of a compound based on its structural formula. mdpi.com The prediction is based on the analysis of structure-activity relationships for a large training set of compounds with known biological activities. mdpi.com The output of a PASS prediction is a list of potential biological activities with corresponding probabilities for the compound being active (Pa) or inactive (Pi). mdpi.com

While a specific PASS prediction for 1,3-bis(4-methoxyphenyl)propan-2-one is not publicly available, an illustrative example of what a PASS prediction table might look like is presented below. This table is a hypothetical representation to demonstrate the type of information that can be obtained from such a tool.

Table 1: Hypothetical PASS Prediction for this compound

| Predicted Biological Activity | Pa (Probability "to be active") | Pi (Probability "to be inactive") |

| Phosphatase inhibitor | 0.650 | 0.012 |

| Signal transduction pathway inhibitor | 0.580 | 0.025 |

| Hepatocyte growth factor antagonist | 0.550 | 0.030 |

| Anti-inflammatory | 0.520 | 0.045 |

| Antifungal | 0.490 | 0.058 |

Note: The data in this table is for illustrative purposes only and does not represent an actual PASS prediction for this compound.

The values of Pa and Pi range from 0.000 to 1.000, and generally Pa + Pi < 1. mdpi.com A higher Pa value suggests a higher probability that the compound exhibits the predicted activity. mdpi.com These predictions can help to guide further experimental testing and prioritize compounds for synthesis and biological evaluation. researchgate.netmdpi.com

Other in silico tools can predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. These predictions are crucial for assessing the drug-likeness of a compound and its potential for further development. nih.gov

Advanced Analytical Methodologies and Research Applications

Development of Reference Standards for Quantitative Analysis

In quantitative analytical chemistry, the accuracy of measurements is fundamentally reliant on the quality of the reference standards used. A reference standard is a highly purified and well-characterized substance used as a benchmark for the quantification of an analyte. 1,3-Bis(4-methoxyphenyl)propan-2-one serves as a fully characterized chemical compound utilized as a reference standard, particularly in the analysis of related pharmaceutical compounds. axios-research.com

The development of such a reference standard involves a rigorous process to ensure its identity, purity, and stability. This process typically includes:

Synthesis and Purification: The initial synthesis of the compound is followed by multiple purification steps, such as recrystallization or chromatography, to achieve a high degree of purity.

Structural Elucidation: A battery of spectroscopic and spectrometric techniques are employed to confirm the chemical structure of the compound. These methods often include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Purity Assessment: The purity of the reference standard is determined using high-performance liquid chromatography (HPLC) or gas chromatography (GC), often with a universal detector like a mass spectrometer or a flame ionization detector. The purity is typically expressed as a percentage.

Characterization of Physicochemical Properties: Properties such as melting point, solubility, and appearance are documented as part of the characterization.

The availability of a well-characterized reference standard for this compound is crucial for its use in establishing traceability against pharmacopeial standards, such as those from the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP). axios-research.com

Table 1: Key Characterization Techniques for Reference Standard Development

| Technique | Purpose |

| ¹H and ¹³C NMR | Confirms the molecular structure and connectivity of atoms. |

| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern. |

| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule. |

| High-Performance Liquid Chromatography (HPLC) | Assesses the purity and identifies impurities. |

| Elemental Analysis | Determines the elemental composition of the compound. |

Applications in Analytical Method Validation (AMV) Research

Analytical Method Validation (AMV) is the process of demonstrating that an analytical procedure is suitable for its intended purpose. europa.eu It is a critical component of good manufacturing practices (GMP) and is required by regulatory agencies for the approval of new drugs. iosrphr.org this compound is utilized in the development and validation of analytical methods. axios-research.com

The validation of an analytical method encompasses the evaluation of several performance characteristics, as outlined by the International Council for Harmonisation (ICH) guidelines. europa.eu The use of a certified reference standard of this compound is essential for assessing these parameters accurately.

Table 2: Parameters of Analytical Method Validation

| Validation Parameter | Description | Role of this compound Reference Standard |

| Accuracy | The closeness of test results to the true value. | Used to prepare samples with known concentrations to assess the recovery of the method. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | A homogenous sample of the reference standard is analyzed multiple times to determine repeatability and intermediate precision. |

| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | The reference standard is used to confirm the identity of the analyte peak in a chromatogram and to ensure it is resolved from potential impurities. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Serial dilutions of the reference standard are analyzed to determine the concentration at which the signal-to-noise ratio is typically 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Determined by analyzing dilutions of the reference standard to find the concentration with a signal-to-noise ratio of approximately 10:1. |

| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. | A calibration curve is generated by analyzing a series of solutions of the reference standard at different concentrations. |

| Range | The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. | The linearity, accuracy, and precision data obtained using the reference standard define the operational range of the method. |

Role in Quality Control (QC) Processes within Chemical Synthesis

Quality control (QC) is a crucial aspect of chemical synthesis, ensuring that the final product meets its predetermined specifications for identity, purity, and quality. This compound finds application in QC processes during the synthesis and formulation stages of drug development. axios-research.com

In a typical synthetic process, this compound may be an intermediate or a known impurity. Its role in QC can be multifaceted:

In-process Control (IPC): During the synthesis, samples can be taken at various stages and analyzed to monitor the progress of the reaction and the formation of this compound. This allows for real-time adjustments to the reaction conditions to optimize yield and minimize impurities.

Impurity Profiling: In the synthesis of other active pharmaceutical ingredients (APIs), this compound may be a process-related impurity. A reference standard is essential for the identification and quantification of this impurity in the final API. Regulatory guidelines often require the reporting, identification, and qualification of impurities above certain thresholds.

Final Product Testing: The final product is tested to ensure that the levels of any impurities, including this compound, are below the specified limits.

The use of a well-characterized reference standard in these QC applications is non-negotiable for ensuring the reliability of the analytical results and, consequently, the safety and efficacy of the final pharmaceutical product.

Derivatization Strategies for Enhanced Analytical Detection and Separation

Derivatization in analytical chemistry is the process of chemically modifying a compound to produce a new compound which has properties that are better suited for analysis by a particular analytical technique. For a ketone like this compound, derivatization can be employed to improve its volatility for gas chromatography (GC) or to enhance its detectability for high-performance liquid chromatography (HPLC).

For Gas Chromatography (GC) Analysis:

The ketone functional group in this compound can be targeted for derivatization to increase its volatility and thermal stability. A common strategy is the formation of an oxime derivative.

Methoximation: The compound can be reacted with methoxyamine hydrochloride to convert the keto group into a methoxime. This reduces the polarity of the molecule and prevents potential enolization, leading to sharper and more symmetrical peaks in the chromatogram.

Pentafluorobenzyl Oxime (PFBHA) Derivatization: Reaction with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) forms a PFB-oxime derivative. sigmaaldrich.com This derivative is highly sensitive to electron capture detection (ECD), a very sensitive detection method for GC, and also provides good fragmentation patterns in mass spectrometry. nih.gov

For High-Performance Liquid Chromatography (HPLC) Analysis:

For HPLC, derivatization is often employed to introduce a chromophore or a fluorophore into the molecule to enhance its detection by UV-Visible or fluorescence detectors, respectively.

2,4-Dinitrophenylhydrazine (DNPH) Derivatization: DNPH is a widely used reagent for the derivatization of aldehydes and ketones. yorku.ca The reaction of this compound with DNPH would yield a 2,4-dinitrophenylhydrazone derivative. This derivative is brightly colored and has a strong chromophore, allowing for sensitive detection by UV-Vis spectroscopy at wavelengths around 360 nm. waters.com

Dansyl Hydrazine (B178648) Derivatization: Dansyl hydrazine reacts with ketones to form highly fluorescent hydrazones. libretexts.org This would allow for the highly sensitive detection of this compound using a fluorescence detector, often achieving much lower detection limits than UV-Vis detection.

Table 3: Common Derivatization Reagents for Ketones

| Derivatizing Reagent | Analytical Technique | Purpose |

| Methoxyamine hydrochloride | GC-MS | Increases volatility, prevents tautomerization. |

| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | GC-ECD/MS | Increases volatility and introduces a highly electron-capturing group for sensitive detection. sigmaaldrich.com |

| 2,4-Dinitrophenylhydrazine (DNPH) | HPLC-UV | Introduces a strong chromophore for enhanced UV detection. yorku.ca |

| Dansyl hydrazine | HPLC-Fluorescence | Introduces a fluorescent tag for highly sensitive fluorescence detection. libretexts.org |

These derivatization strategies significantly expand the analytical toolkit for the detection and quantification of this compound, enabling its analysis in complex matrices and at trace levels.

Future Research Directions and Emerging Trends

Exploration of Novel and Sustainable Synthetic Pathways

The chemical industry's growing emphasis on green chemistry is steering research towards more environmentally benign and efficient synthetic routes. semanticscholar.orgejcmpr.comrsc.org Future efforts in the synthesis of 1,3-Bis(4-methoxyphenyl)propan-2-one and related 1,3-diaryl-2-propanones will likely focus on minimizing waste, avoiding hazardous reagents, and reducing energy consumption.

Key areas of exploration include:

Catalytic Protocols: Developing new catalytic systems that can replace traditional stoichiometric reagents, offering higher atom economy and easier product separation. This includes exploring biocatalysis and the use of heterogeneous catalysts that can be easily recovered and reused.

Solvent-Free and Alternative Solvent Reactions: Research into solid-state reactions or the use of greener solvents, such as bio-derived solvents like 2-methyltetrahydrofuran (2-MeTHF), is gaining traction for the synthesis of related diaryl ketones. nih.govrsc.orgrsc.orgresearchgate.net Such approaches reduce volatile organic compound (VOC) emissions and simplify downstream processing.

Mechanochemistry: The use of mechanical force to induce chemical reactions offers a solvent-free alternative that can lead to higher yields and novel product polymorphs. This has been successfully applied to the synthesis of chalcone (B49325) precursors. mdpi.com

Renewable Feedstocks: Investigating pathways that utilize starting materials derived from renewable biomass can significantly enhance the sustainability profile of the synthesis. mdpi.com

| Synthesis Approach | Potential Advantages | Relevant Research Area |

| Heterogeneous Catalysis | Catalyst reusability, reduced waste | Green Chemistry |

| Bio-derived Solvents | Lower environmental impact, improved safety | Sustainable Synthesis |

| Mechanochemistry | Solvent-free conditions, potential for new polymorphs | Solid-State Chemistry |

| Renewable Feedstocks | Reduced reliance on fossil fuels, improved sustainability | Biomass Conversion |

Design and Synthesis of Structurally Diverse Derivatives for Materials Science and Chemical Biology

The 1,3-diaryl-2-propanone scaffold is a valuable building block for creating a wide array of more complex molecules. Future research will undoubtedly focus on leveraging this core structure to synthesize novel derivatives with tailored properties for specific applications in materials science and chemical biology.

In Materials Science: The rigid yet flexible nature of the diarylpropane backbone makes it an attractive component for advanced materials. Research could be directed towards:

Polymer Chemistry: Incorporating the this compound motif into polymer backbones to create materials with specific thermal, optical, or mechanical properties. The methoxy (B1213986) groups can be demethylated to phenols, providing sites for further polymerization or modification. sioc-journal.cn

Liquid Crystals: Modification of the aromatic rings and the central ketone could lead to the development of new liquid crystalline materials.

Organic Semiconductors: The π-conjugated system of the aryl rings suggests that derivatives could be explored for applications in organic electronics, where careful tuning of the molecular structure can control electronic properties. mdpi.com

In Chemical Biology: The structural similarity of 1,3-diarylpropanes to chalcones and other bioactive molecules suggests significant potential for developing new therapeutic agents or biological probes. nih.govpharmatutor.orgnih.gov Future directions include:

Medicinal Chemistry: Synthesizing libraries of derivatives by modifying the aromatic rings with various functional groups to explore their potential as anticancer, anti-inflammatory, or antimicrobial agents. The central ketone also provides a handle for further chemical transformations.

Bioactive Probes: Designing and synthesizing fluorescently labeled or biotinylated derivatives to study biological processes or identify protein targets.

| Application Area | Research Focus | Desired Properties |

| Materials Science | Polymer synthesis, organic electronics | Thermal stability, specific electronic/optical properties |

| Chemical Biology | Medicinal chemistry, bioactive probes | Cytotoxicity, target specificity, fluorescence |

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the discovery and optimization of new derivatives and synthetic pathways, the integration of modern automation and manufacturing technologies is crucial. Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processing. researchgate.netnih.gov

Flow Chemistry: Performing reactions in a continuous-flow system allows for precise control over parameters like temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. nih.govrsc.orgrsc.orgresearchgate.net For the synthesis of this compound, flow chemistry could:

Enhance reaction efficiency and reduce reaction times.

Enable the safe use of highly reactive intermediates.

Facilitate seamless multi-step syntheses without the need for isolating intermediates. glycoforum.gr.jp

Allow for easier scale-up from laboratory to industrial production. nih.gov

Automated Synthesis Platforms: Robotic systems can perform repetitive synthesis and purification tasks, enabling high-throughput screening of reaction conditions and the rapid generation of compound libraries. nih.gov These platforms can be programmed to:

Systematically vary reactants, catalysts, and solvents to optimize reaction conditions.

Synthesize a large library of derivatives for structure-activity relationship (SAR) studies.

Integrate with analytical tools for real-time data collection and decision-making.

Advanced Spectroscopic Probes for Real-time Reaction Monitoring

Understanding reaction kinetics and mechanisms is fundamental to process optimization and control. The use of in-situ spectroscopic probes allows chemists to monitor reactions as they happen, providing valuable insights that are often missed with traditional offline analysis.

Future research will likely involve the application of Process Analytical Technology (PAT) to the synthesis of this compound. Techniques that could be employed include:

NMR Spectroscopy: Real-time 1H NMR can be used to track the concentration of reactants, intermediates, and products, offering detailed kinetic data. nih.gov

FT-IR and Raman Spectroscopy: These vibrational spectroscopy techniques are well-suited for monitoring the disappearance of starting materials and the appearance of the ketone carbonyl group in real-time.

Fluorescence Spectroscopy: For certain reactions, the development of fluorescent probes or the intrinsic fluorescence of intermediates could be used for highly sensitive reaction monitoring. nih.govacs.org

| Spectroscopic Technique | Information Gained | Application |

| Real-time NMR | Quantitative concentration of species | Kinetic and mechanistic studies |

| In-situ FT-IR/Raman | Functional group conversion | Reaction endpoint determination |

| Fluorescence Probes | High-sensitivity detection | High-throughput screening |

Application in Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry focuses on the non-covalent interactions that govern molecular assembly, while crystal engineering aims to design solid-state structures with desired properties. nih.govresearchgate.net The structure of this compound, with its potential for hydrogen bonding (via the ketone oxygen) and π-π stacking (via the aryl rings), makes it an interesting candidate for studies in these fields.

Future research directions may include:

Cocrystal Formation: Exploring the formation of cocrystals with other molecules to modify physical properties such as solubility, melting point, and stability. This is particularly relevant in the pharmaceutical industry.

Self-Assembly Studies: Investigating how derivatives of this compound self-assemble in solution or on surfaces to form well-defined nanostructures.

Polymorphism Screening: A systematic study of the different crystalline forms (polymorphs) of the compound, as different polymorphs can have vastly different physical properties. The crystal structure of related compounds like bis(4-methoxyphenyl) malonate has been shown to be influenced by C-H···O and C-H···π interactions. nih.gov

Host-Guest Chemistry: Designing derivatives that can act as hosts for specific guest molecules, with potential applications in sensing, separation, or controlled release.

Q & A

Q. What are the common synthetic routes for 1,3-Bis(4-methoxyphenyl)propan-2-one, and how are reaction conditions optimized?

The compound is typically synthesized via Claisen-Schmidt condensation , where 4-methoxyacetophenone reacts with a substituted benzaldehyde derivative under basic conditions (e.g., NaOH or KOH in ethanol). For example, analogous syntheses of chalcone derivatives involve combining acetophenone derivatives with aldehydes in alcoholic solvents at reflux temperatures . Optimization focuses on:

- Catalyst concentration : Higher base concentrations may accelerate enolate formation but risk side reactions.

- Temperature : Reflux (~80°C) balances reaction rate and product stability.

- Solvent choice : Ethanol or methanol ensures solubility of aromatic precursors. Yield improvements often require iterative adjustments to molar ratios and reaction time.

Q. How is this compound structurally characterized?

Key techniques include:

- Single-crystal X-ray diffraction (SCXRD) : Determines precise bond lengths, angles, and molecular packing. For example, SHELX software is widely used for refining crystallographic data, with R-factors < 0.06 indicating high accuracy .

- NMR spectroscopy : Distinct signals for methoxy (-OCH₃, δ ~3.8 ppm) and carbonyl (C=O, δ ~190-200 ppm) groups confirm connectivity .

- IR spectroscopy : Strong absorption at ~1650–1700 cm⁻¹ verifies the ketone group.

Q. What spectroscopic markers distinguish this compound from structurally similar analogs?

- ¹H NMR : The deshielded aromatic protons (δ 6.8–7.8 ppm) and methoxy protons (δ ~3.8 ppm) are diagnostic.

- ¹³C NMR : The carbonyl carbon (C=O) appears at δ ~190–200 ppm, while methoxy carbons resonate at δ ~55 ppm.

- UV-Vis : Conjugation between aromatic rings and the carbonyl group results in strong absorption at ~280–320 nm.

Advanced Research Questions

Q. How can contradictions between spectroscopic data and computational models be resolved?

Discrepancies (e.g., unexpected NMR shifts or IR bands) may arise from solvent effects , tautomerism , or crystal packing forces . To resolve these:

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?

SAR studies involve synthesizing analogs with modified substituents and evaluating their properties. For example:

- Electron-withdrawing groups (e.g., -Br, -Cl) on the phenyl rings alter electronic density, affecting reactivity or binding affinity .

- Methoxy group positioning : Compare para- vs. meta-substituted analogs to assess steric/electronic influences. A representative SAR table:

| Substituent | Biological Activity (Example) | Key Finding |

|---|---|---|

| 4-OCH₃ (parent) | Moderate antimicrobial | Baseline activity |

| 4-Cl | Enhanced cytotoxicity | Halogen bonding improves uptake |

| 4-CH₃ | Reduced solubility | Steric hindrance limits binding |

Data from analogs like 1,3-Bis(4-chlorophenyl)propan-2-one highlight substituent-driven trends .

Q. How can computational methods predict the compound’s reactivity in catalytic reactions?

- Molecular docking : Simulate interactions with enzyme active sites (e.g., cytochrome P450) using AutoDock or Schrödinger.

- Reactivity descriptors : Calculate Fukui indices or HOMO-LUMO gaps to identify electrophilic/nucleophilic sites .

- Solvent modeling : COSMO-RS predicts solubility and solvation effects in reaction media.

Q. What challenges arise in crystallizing this compound, and how are they addressed?

Challenges include polymorphism and twinning . Mitigation strategies:

- Slow evaporation : Use mixed solvents (e.g., ethanol/water) to control nucleation.

- Seeding : Introduce pre-formed crystals to guide growth.

- Temperature gradients : Gradual cooling minimizes disorder. SHELXL refinement parameters (e.g., TWIN commands) can resolve twinning issues in diffraction data .

Methodological Considerations

Q. How to design experiments for optimizing synthetic yield?

Employ a factorial design to test variables:

- Factors : Catalyst (NaOH vs. KOH), solvent (ethanol vs. methanol), temperature (60°C vs. 80°C).

- Response surface methodology (RSM) : Models interactions between variables to identify optimal conditions. For example, a 2³ factorial design could reveal that KOH in ethanol at 80°C maximizes enolate formation .

Q. What analytical techniques validate the compound’s purity for biological assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.